5,6-dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde is an organic compound that is used as an intermediate in the synthesis of several crop-protection products . It is characterized by the presence of a fluorine atom and a pyridine in its structure .
Synthesis Analysis
The synthesis of this compound involves various methods . One of the methods involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure . The presence of these elements bestows many of the distinctive physical-chemical properties observed in this class of compounds .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde involves the introduction of a trifluoromethyl group onto a pyridine ring, followed by the addition of chlorines and an aldehyde functional group.", "Starting Materials": [ "2-chloro-5-trifluoromethylpyridine", "Chlorine gas", "Sodium hypochlorite", "Acetic acid", "Sodium bisulfite", "Sodium hydroxide", "Methanol", "Acetone", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Phosphorus pentoxide", "Dimethylformamide", "Methanesulfonic acid" ], "Reaction": [ "Step 1: Introduction of trifluoromethyl group onto pyridine ring", "React 2-chloro-5-trifluoromethylpyridine with sodium bisulfite and sodium hydroxide in methanol to form 2-hydroxy-5-trifluoromethylpyridine", "React 2-hydroxy-5-trifluoromethylpyridine with acetic anhydride and pyridine in the presence of phosphorus pentoxide to form 2-acetoxy-5-trifluoromethylpyridine", "React 2-acetoxy-5-trifluoromethylpyridine with methanesulfonic acid to form 5-trifluoromethyl-2-pyridinemethanesulfonate", "React 5-trifluoromethyl-2-pyridinemethanesulfonate with sodium borohydride in methanol to form 5-trifluoromethyl-2-pyridinemethanol", "React 5-trifluoromethyl-2-pyridinemethanol with acetic acid and acetic anhydride in the presence of phosphorus pentoxide to form 5-trifluoromethyl-2-acetoxy-2-pyridinemethanol", "React 5-trifluoromethyl-2-acetoxy-2-pyridinemethanol with dimethylformamide and chlorine gas to form 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde" ] } | |
CAS No. |
2648940-82-1 |
Molecular Formula |
C7H2Cl2F3NO |
Molecular Weight |
244 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.